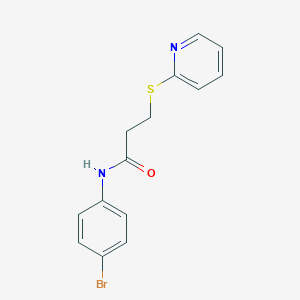
N-(4-bromophenyl)-3-(2-pyridinylsulfanyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-3-(2-pyridinylsulfanyl)propanamide, also known as BPTP, is a chemical compound that belongs to the class of sulfonamide compounds. It is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is an enzyme that plays a crucial role in regulating insulin signaling and glucose metabolism. BPTP has gained significant attention in recent years due to its potential as a therapeutic agent for the treatment of type 2 diabetes and other metabolic disorders.
Mecanismo De Acción
N-(4-bromophenyl)-3-(2-pyridinylsulfanyl)propanamide works by inhibiting the activity of PTP1B, which is an enzyme that plays a crucial role in regulating insulin signaling and glucose metabolism. By inhibiting PTP1B, this compound increases the activity of insulin receptors, leading to improved insulin sensitivity and glucose uptake in cells. This mechanism of action makes this compound a promising therapeutic agent for the treatment of type 2 diabetes and other metabolic disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal models, this compound has been shown to improve insulin sensitivity, glucose tolerance, and lipid metabolism. Additionally, this compound has been shown to have anti-inflammatory and anti-obesity effects, which may further contribute to its potential as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-bromophenyl)-3-(2-pyridinylsulfanyl)propanamide for lab experiments is its high potency and specificity for PTP1B inhibition. This allows for precise and targeted studies of the effects of PTP1B inhibition on insulin signaling and glucose metabolism. However, one limitation of this compound is its relatively low solubility in water, which may limit its use in certain experimental setups.
Direcciones Futuras
There are several future directions for research on N-(4-bromophenyl)-3-(2-pyridinylsulfanyl)propanamide. One area of interest is the development of more potent and selective PTP1B inhibitors based on the structure of this compound. Additionally, studies are needed to further elucidate the mechanisms of action of this compound and its potential as a therapeutic agent for the treatment of type 2 diabetes and other metabolic disorders. Finally, studies are needed to investigate the safety and efficacy of this compound in human clinical trials.
Métodos De Síntesis
The synthesis of N-(4-bromophenyl)-3-(2-pyridinylsulfanyl)propanamide involves the reaction of 4-bromoaniline with 2-pyridinethiol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 3-bromopropionyl chloride to yield this compound. The synthesis of this compound has been optimized for high yield and purity, making it a viable compound for scientific research.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-3-(2-pyridinylsulfanyl)propanamide has been extensively studied for its potential as a therapeutic agent for the treatment of type 2 diabetes and other metabolic disorders. Studies have shown that this compound can improve insulin sensitivity and glucose tolerance in animal models of diabetes. Additionally, this compound has been shown to have anti-inflammatory and anti-obesity effects, which further support its potential as a therapeutic agent.
Propiedades
Fórmula molecular |
C14H13BrN2OS |
|---|---|
Peso molecular |
337.24 g/mol |
Nombre IUPAC |
N-(4-bromophenyl)-3-pyridin-2-ylsulfanylpropanamide |
InChI |
InChI=1S/C14H13BrN2OS/c15-11-4-6-12(7-5-11)17-13(18)8-10-19-14-3-1-2-9-16-14/h1-7,9H,8,10H2,(H,17,18) |
Clave InChI |
GWNVMSDWJQKVQO-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)SCCC(=O)NC2=CC=C(C=C2)Br |
SMILES canónico |
C1=CC=NC(=C1)SCCC(=O)NC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B285453.png)

![N-(5-bromo-2-pyridinyl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B285455.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B285458.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B285459.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B285463.png)
![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B285466.png)
![N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-(2-pyridinylsulfanyl)acetamide](/img/structure/B285467.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B285470.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B285471.png)


